molecular formula C11H19NO4 B3096041 tert-Butyl 3-acetoxypyrrolidine-1-carboxylate CAS No. 1269448-76-1

tert-Butyl 3-acetoxypyrrolidine-1-carboxylate

Cat. No.: B3096041
CAS No.: 1269448-76-1
M. Wt: 229.27 g/mol
InChI Key: IISMTBJUCUOJBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized, and the reaction conditions were optimized in each step .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-acetoxypyrrolidine-1-carboxylate” can be represented by the formula C11H19NO4 . More detailed structural information can be found in databases like PubChem .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem. The compound has a molecular weight of 229.27 g/mol .

Scientific Research Applications

Synthesis from Natural Sources

Research by Han et al. (2018) presents an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, a naturally occurring amino acid. This synthesis process is noted for its mild reaction conditions and economic efficiency, making it a valuable method for industrial preparation (Han et al., 2018).

Enzyme-Catalyzed Kinetic Resolution

Faigl et al. (2013) described the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This process achieved very high enantioselectivity, showing the potential of enzyme-catalyzed methods in synthesizing specific enantiomers of complex organic compounds (Faigl et al., 2013).

Intermediate in Natural Product Synthesis

Qin et al. (2014) studied the synthesis of a key intermediate involved in the biosynthesis of essential biological molecules like fatty acids, sugars, and amino acids. This research demonstrates the role of tert-butyl 3-acetoxypyrrolidine-1-carboxylate derivatives in important biological processes (Qin et al., 2014).

Photooxidation in Organic Synthesis

Wasserman et al. (1996) explored the dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate. This research sheds light on the potential applications of this compound derivatives in photochemical processes used in organic synthesis (Wasserman et al., 1996).

Properties

IUPAC Name

tert-butyl 3-acetyloxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-8(13)15-9-5-6-12(7-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISMTBJUCUOJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906143
Record name tert-Butyl 3-(acetyloxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101408-94-0, 1269448-76-1
Record name tert-Butyl 3-(acetyloxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-acetoxypyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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